molecular formula C10H9NO3 B2552809 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid CAS No. 101566-05-6

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Cat. No.: B2552809
CAS No.: 101566-05-6
M. Wt: 191.186
InChI Key: SLTMYJVEPKGZTR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a way that leads to a variety of biological effects . This interaction often involves the compound binding to a specific receptor, which then triggers a series of biochemical reactions within the cell .

Biochemical Pathways

It is known that indole derivatives can affect a variety of pathways, leading to a range of downstream effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific receptors they interact with and the biochemical pathways they affect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid . These factors can include the pH of the environment, the presence of other molecules, and the temperature. For example, certain indole derivatives are known to be sensitive to light, and their stability can be affected by exposure to light .

Preparation Methods

Biological Activity

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, also known as 2-oxindole-3-acetic acid, is a compound belonging to the class of indolyl carboxylic acids. Its structure consists of an indole ring linked to a carboxylic acid moiety, which is significant for its biological activity. This article explores the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.

The molecular formula of this compound is C10H9NO3, with a molecular weight of 191.19 g/mol. The compound is characterized by the following chemical identifiers:

PropertyValue
IUPAC Name2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid
PubChem CID2750259
SMILESC1C2=C(C=C(C=C2)CC(=O)O)NC1=O
AppearancePowder

Recent studies have highlighted the potential of this compound as a therapeutic agent. Its biological activities are primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, it may enhance cholinergic transmission, which is beneficial in neurodegenerative diseases like Alzheimer's disease .
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound's cytotoxicity was evaluated using real-time cell analysis methods, showing significant inhibition of cell proliferation in these lines .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage.

In Vitro Studies

A study assessing the cytotoxic activity of several derivatives of indole-based compounds found that this compound exhibited notable cytotoxic effects against the aforementioned cancer cell lines. The IC50 values indicated a dose-dependent response, suggesting that structural modifications could enhance its efficacy .

Binding Affinity Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to AChE. The results indicated that it binds effectively to the active site of the enzyme, potentially offering a therapeutic strategy for enhancing cholinergic function in Alzheimer's disease .

Pharmacological Profile

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics:

PropertyValue
SolubilityHighly soluble
Caco-2 PermeabilityFavorable permeability
CYP450 InteractionLow inhibitory promiscuity

These properties indicate that the compound may be suitable for oral administration with minimal drug-drug interactions.

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMYJVEPKGZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CC(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101566-05-6
Record name 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
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